molecular formula C22H11ClF3N3 B2908875 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-03-9

1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2908875
CAS RN: 901044-03-9
M. Wt: 409.8
InChI Key: OKMBUHWMGSXEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. This compound belongs to the class of pyrazoloquinolines and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been reported to inhibit the activity of certain protein kinases, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and improve glucose tolerance in diabetic mice. Moreover, this compound has been shown to exhibit low toxicity in vitro and in vivo, indicating its potential as a safe therapeutic agent.

Advantages and Limitations for Lab Experiments

1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and purify, making it readily available for research purposes. Secondly, it exhibits a wide range of biological activities, making it a versatile tool for investigating various biological processes. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.

Future Directions

There are several future directions for the research on 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, its potential as a therapeutic agent for various diseases, such as cancer and diabetes, should be further explored in preclinical and clinical studies. Moreover, its use as a molecular probe for the detection of certain biomolecules should be investigated further, as it may have applications in diagnostics and drug discovery. Finally, the development of more efficient and sustainable synthesis methods for this compound should be pursued to facilitate its widespread use in scientific research.

Synthesis Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves a multi-step process that includes the reaction of 4-chloro-3-fluoroaniline with 2,4-difluoro-3-formylquinoline, followed by the reaction of the resulting intermediate with phenylhydrazine. The final product is obtained after purification through column chromatography. This method has been reported in various scientific journals, and its efficiency and reproducibility have been demonstrated.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties. Moreover, this compound has been evaluated for its potential as a molecular probe for the detection of certain biomolecules.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11ClF3N3/c23-17-10-14(6-7-18(17)25)29-22-15-8-13(24)9-19(26)21(15)27-11-16(22)20(28-29)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMBUHWMGSXEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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